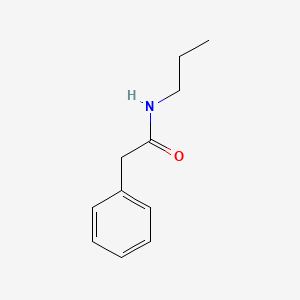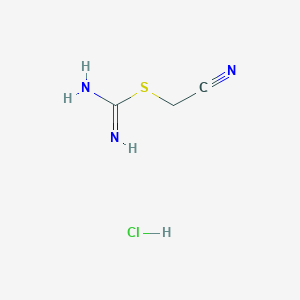
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C₃H₅N₃S·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, cyanomethyl ester, monohydrochloride typically involves the reaction of cyanomethyl isothiocyanate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which carbamimidothioic acid, cyanomethyl ester, monohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamimidothioic acid, methyl ester, monohydrochloride
- 2-methylisothiouronium chloride
- S-methylisothiouronium chloride
Uniqueness
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is unique due to its specific ester and cyanomethyl functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
59793-60-1 |
|---|---|
Molecular Formula |
C3H6ClN3S |
Molecular Weight |
151.62 g/mol |
IUPAC Name |
cyanomethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-2-7-3(5)6;/h2H2,(H3,5,6);1H |
InChI Key |
YJANCUVMJQPWBU-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)SC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


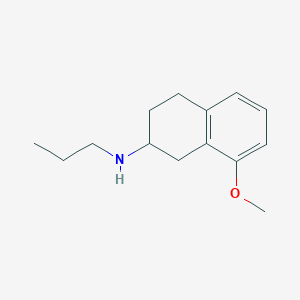

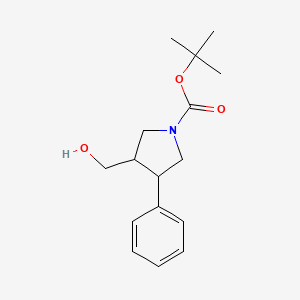

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)
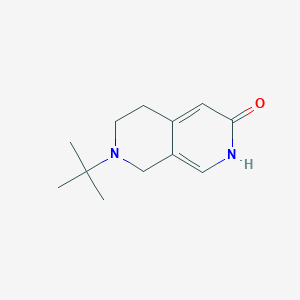
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)

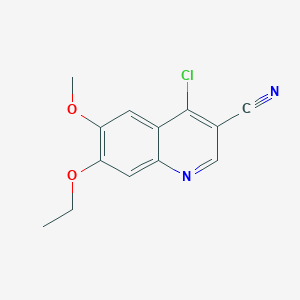
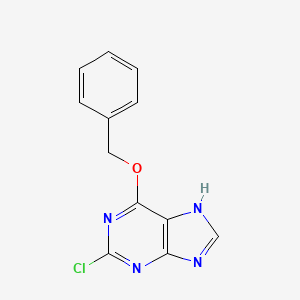
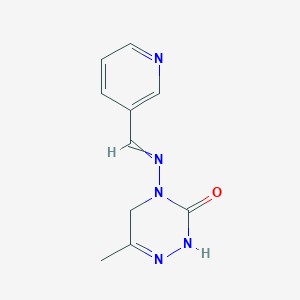
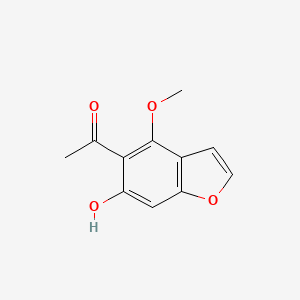
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)
